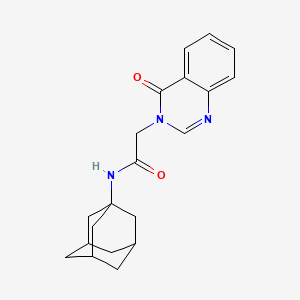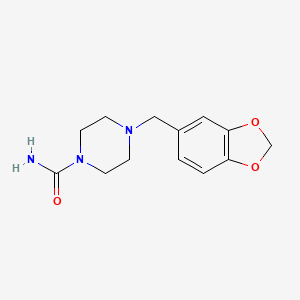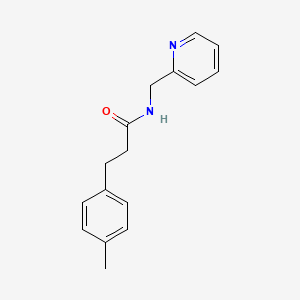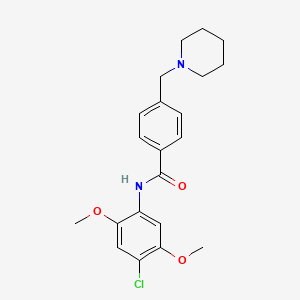![molecular formula C14H12BrN3O2S B4440642 2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)
2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone
Overview
Description
Scientific Research Applications
- Application : Researchers have investigated its effects on cancer cell lines, assessing cytotoxicity and apoptosis induction. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancers .
- Application : Scientists have evaluated its effectiveness against bacteria, fungi, and viruses. In vitro assays reveal its potential as an antimicrobial agent, warranting further exploration .
- Application : Studies have examined its ability to protect metal surfaces from corrosion. Applications include coatings for industrial equipment or pipelines .
- Application : Researchers synthesized related imidazole-containing compounds and evaluated their anti-tubercular activity. Some derivatives showed promising results against Mycobacterium tuberculosis .
Anticancer Research
Antimicrobial Properties
Corrosion Inhibition
Anti-Tubercular Activity
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone” could involve further exploration of its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is RIPK1 , a kinase involved in necroptosis . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes. The compound binds with high affinity to RIPK1, inhibiting its activity .
Mode of Action
The compound interacts with RIPK1 by binding to it, which results in the inhibition of RIPK1’s enzymatic activity . This interaction prevents RIPK1 from initiating the necroptosis pathway, thereby protecting cells from necroptotic cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, the compound prevents the initiation of this pathway . The downstream effects of this inhibition include the prevention of necroptotic cell death and the potential attenuation of inflammation and tissue damage associated with necroptosis.
Result of Action
The compound’s action results in the potent inhibition of RIPK1, leading to the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . Therefore, the compound could potentially be used in therapeutic applications where the inhibition of necroptosis is beneficial.
properties
IUPAC Name |
2-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-10-1-2-11-9(7-10)4-6-18(11)13(20)8-21-14-16-5-3-12(19)17-14/h1-3,5,7H,4,6,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWWNQGDOFFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CSC3=NC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440566.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-tert-butoxy-2-propanol dihydrochloride](/img/structure/B4440577.png)
![7-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440578.png)
![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)
![N,N-diethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440588.png)

![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)

![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)

![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)